molecular formula C23H29N3O B248308 N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

Cat. No. B248308
M. Wt: 363.5 g/mol
InChI Key: OTRXMCGDEVYTFQ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK inhibition has been linked to the treatment of various hematological malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide inhibits the activity of BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. In addition, BTK inhibition has been shown to modulate the activity of other immune cells, including T-cells and macrophages, leading to the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to induce apoptosis of malignant B-cells and suppress the proliferation of both malignant and non-malignant B-cells. In addition, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to modulate the activity of other immune cells, leading to the suppression of pro-inflammatory cytokines. N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has also been shown to have a favorable safety profile, with minimal off-target effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has shown efficacy in preclinical models of various hematological malignancies and autoimmune diseases. However, one limitation of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide is its relatively short half-life, which may limit its efficacy in clinical settings.

Future Directions

There are several future directions for the development of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide and other BTK inhibitors. One potential area of research is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or CD20 antibodies, to enhance their efficacy. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors, which could lead to personalized treatment strategies. Finally, the development of more potent and selective BTK inhibitors with longer half-lives could further enhance the therapeutic potential of this class of drugs.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 1,2-diaminopropane to form N-(4-methylphenyl)propane-1,2-diamine. This intermediate is then reacted with 4-[(2E)-3-phenyl-2-propenyl]-1-piperazinecarboxylic acid tert-butyl ester to form the final product, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide.

Scientific Research Applications

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been extensively studied in preclinical models and has shown promising results in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has shown efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).

properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

N-(4-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C23H29N3O/c1-20-9-11-22(12-10-20)24-23(27)13-15-26-18-16-25(17-19-26)14-5-8-21-6-3-2-4-7-21/h2-12H,13-19H2,1H3,(H,24,27)/b8-5+

InChI Key

OTRXMCGDEVYTFQ-VMPITWQZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.